2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo-pyridine ring system.
Mechanism of Action
Target of Action
Similar compounds have been identified as potential activators of the glucagon-like peptide 1 receptor (glp-1r) .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized via radical reactions, which may play a role in their interaction with biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Similar compounds have demonstrated effects in increasing glp-1 secretion, thereby increasing glucose responsiveness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. The reaction of similar compounds has been shown to occur under mild conditions and is tolerant of various functional groups .
Biochemical Analysis
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Metabolic Pathways
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Transport and Distribution
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Subcellular Localization
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the reaction of chlorinated imidazo-pyridine with trifluoromethylating agents. One common method includes the reaction of imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-temperature vapor-phase reactions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidation can yield imidazo[1,2-a]pyridine N-oxides.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antiviral, antifungal, and antitumor activities.
Agricultural Science: The compound and its derivatives exhibit nematicidal and fungicidal activities, making them useful in developing agrochemicals.
Material Science: Its unique structural properties make it valuable in the synthesis of advanced materials.
Comparison with Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar structure but differs in the position of the chlorine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a different ring system and substitution pattern.
Uniqueness: 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-14-3-5(8(10,11)12)1-2-7(14)13-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWNBEBIDGNGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112601-16-8 |
Source
|
Record name | 2-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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